molecular formula C5H9KOS2 B7777603 potassium;butoxymethanedithioate

potassium;butoxymethanedithioate

Cat. No.: B7777603
M. Wt: 188.4 g/mol
InChI Key: OMKVZYFAGQKILB-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;butoxymethanedithioate” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. This compound has been extensively studied for its chemical reactions, preparation methods, and applications in research and industry.

Preparation Methods

The preparation of the compound with the identifier “potassium;butoxymethanedithioate” involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The compound with the identifier “potassium;butoxymethanedithioate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound with the identifier “potassium;butoxymethanedithioate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of the compound with the identifier “potassium;butoxymethanedithioate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound with the identifier “potassium;butoxymethanedithioate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar chemical structures or properties, but the compound with the identifier “this compound” may have distinct features that make it particularly useful for certain applications. Some similar compounds include those with related chemical structures or functional groups.

Properties

IUPAC Name

potassium;butoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKVZYFAGQKILB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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